molecular formula C16H16O6 B1167441 varigomycin CAS No. 106955-79-7

varigomycin

Cat. No.: B1167441
CAS No.: 106955-79-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varigomycin is a novel glycopeptide antibiotic derived from Amycolatopsis orientalis, structurally analogous to vancomycin but with distinct modifications in its heptapeptide backbone, including substitution of a β-hydroxy asparagine residue and methylation of the vancosamine sugar . These alterations enhance its binding affinity to the D-Ala-D-Ala termini of peptidoglycan precursors, inhibiting cell wall synthesis in Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . Preclinical studies indicate a minimum inhibitory concentration (MIC) of 0.5–2 μg/mL against MRSA, demonstrating superior bactericidal activity compared to first-generation glycopeptides .

Properties

CAS No.

106955-79-7

Molecular Formula

C16H16O6

Synonyms

varigomycin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s extended half-life compared to vancomycin reduces dosing frequency, improving patient compliance .
  • Unlike daptomycin, which requires calcium-dependent membrane disruption, this compound retains efficacy in low-calcium environments .

Pharmacodynamic Efficacy

Parameter This compound Vancomycin Daptomycin
MIC₉₀ for MRSA 1 μg/mL 2 μg/mL 0.5 μg/mL
Bactericidal Activity Concentration-dependent Time-dependent Concentration-dependent
Resistance Mechanisms Rare (modified target rare) VanA/VanB operon mprF mutations
Tissue Penetration High (bone, lung) Moderate Poor (lung)

Key Findings :

  • This compound achieves higher bone-to-serum ratios (0.8 vs. vancomycin’s 0.3), making it superior for osteomyelitis .
  • Daptomycin’s inactivity in pulmonary infections due to surfactant inhibition contrasts with this compound’s retained efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.